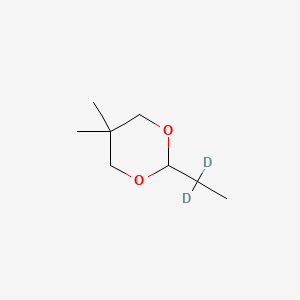

2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

Description

Acid/Base-Catalyzed Exchange: The C2-proton of the pre-formed 1,3-dioxane (B1201747) can be exchanged with deuterium (B1214612) by treatment with a deuterium source, such as deuterium oxide (D₂O), under acidic or basic conditions. Achieving a d2-label via this method would be challenging and likely result in a mixture of isotopologues unless another position is also labile.

Transition-Metal-Catalyzed HIE: More advanced methods utilize transition metal catalysts for direct HIE. x-chemrx.com Catalysts like Palladium on carbon (Pd/C) or Raney Nickel, in the presence of D₂O or D₂ gas, can facilitate the exchange of specific C-H bonds with C-D bonds. x-chemrx.com This technique offers the potential for high regioselectivity and deuterium incorporation under optimized conditions. x-chemrx.com

Table 2: Comparison of Primary Deuteration Strategies This table is interactive. You can sort and filter the data.

| Strategy | Description | Key Reagent Example | Regioselectivity | Isotopic Purity |

|---|---|---|---|---|

| Deuterated Precursor | Acetalization using a pre-labeled aldehyde. | Propanal-d2 | High (determined by precursor's label position) | High (dependent on precursor's purity) |

| Late-Stage HIE | Post-synthesis exchange of H for D on the intact dioxane. | D₂O with catalyst | Moderate to High (targets labile protons, e.g., C2) | Variable (depends on conditions and exchange efficiency) |

The choice of method depends on the desired location of the deuterium atoms, the availability of labeled precursors, and the desired isotopic purity. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

146.22 g/mol |

IUPAC Name |

2-(1,1-dideuterioethyl)-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H16O2/c1-4-7-9-5-8(2,3)6-10-7/h7H,4-6H2,1-3H3/i4D2 |

InChI Key |

QSHOOPIYPOINNH-APZFVMQVSA-N |

Isomeric SMILES |

[2H]C([2H])(C)C1OCC(CO1)(C)C |

Canonical SMILES |

CCC1OCC(CO1)(C)C |

Origin of Product |

United States |

In Depth Spectroscopic Characterization and Advanced Conformational Analysis of 2 Ethyl 5,5 Dimethyl 1,3 Dioxane D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational preferences of molecules like 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2. The strategic placement of a deuterium (B1214612) atom enhances the level of detail that can be extracted from various NMR experiments.

Advanced Proton and Carbon-13 NMR Studies: Coupling Constants, Chemical Shift Anisotropies, and Relaxation Phenomena

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structural framework of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2. In ¹H NMR, the chemical shifts of the protons in the dioxane ring and its substituents provide initial information about their electronic environments. docbrown.info For instance, the protons on the ethyl group and the methyl groups at the C5 position will exhibit characteristic chemical shifts. The protons on the dioxane ring itself, specifically at positions 4 and 6, are diastereotopic and will likely show distinct signals. researchgate.net The coupling constants between these protons are particularly informative for determining the chair conformation of the dioxane ring, which is the preferred conformation for 1,3-dioxane (B1201747) systems. nih.gov The magnitude of the vicinal coupling constants (³JHH) between axial-axial, axial-equatorial, and equatorial-equatorial protons can be used to deduce the dihedral angles and thus the ring's geometry.

In ¹³C NMR, the number of distinct signals confirms the number of non-equivalent carbon environments in the molecule. docbrown.info The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms. For example, the carbon atom at C2, bonded to two oxygen atoms, will resonate at a significantly different chemical shift compared to the other ring carbons. docbrown.info Chemical shift anisotropy (CSA) and spin-lattice relaxation times (T1) can provide further details about molecular dynamics. CSA, which is the orientation dependence of the chemical shift, can be studied in solid-state NMR or in solution using specialized techniques, offering insights into the local electronic structure. T1 relaxation times are influenced by molecular tumbling and intermolecular interactions, providing information on the mobility of different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₂ | 1.3-1.7 | 25-35 |

| Ethyl-CH₃ | 0.8-1.2 | 8-15 |

| 5,5-di-CH₃ | 0.5-1.5 | 20-30 |

| Ring-CH₂ (C4/C6) | 3.5-4.5 | 60-70 |

| Ring-CH (C2) | Not Applicable (Deuterated) | 90-100 |

| Ring-C (C5) | Not Applicable | 30-40 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Deuterium NMR (²H NMR) for Positional Purity and Dynamic Exchange Processes

Deuterium (²H) NMR is a powerful technique specifically for observing the deuterated position in the molecule. A single sharp resonance in the ²H NMR spectrum would confirm the high positional purity of the deuterium label at the C2 position. The chemical shift in the ²H NMR spectrum is analogous to that in ¹H NMR but with a much smaller frequency range, making it highly sensitive to the local electronic environment. Furthermore, ²H NMR can be used to study dynamic processes. Quadrupolar relaxation of the deuterium nucleus is a sensitive probe of molecular motion. By analyzing the deuterium relaxation times, information about the rate of ring inversion and other dynamic exchange processes can be obtained. sigmaaldrich.comsigmaaldrich.com

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Detailed Conformational Equilibria Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton signals and for providing detailed information about the spatial proximity of atoms, which is crucial for conformational analysis. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful. researchgate.net These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.

For 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, NOESY or ROESY spectra can reveal correlations between the protons of the ethyl group and the protons on the dioxane ring. For example, observing a cross-peak between the ethyl group protons and the axial or equatorial protons at C4 and C6 can definitively establish the orientation of the ethyl group (axial or equatorial). researchgate.net The presence or absence of specific NOE/ROE signals helps in determining the predominant chair conformation and the steric relationships between the substituents.

Variable-Temperature NMR Investigations of Ring Inversion and Side-Chain Dynamics

Variable-temperature (VT) NMR studies are essential for investigating the dynamic processes in 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, particularly the ring inversion of the dioxane ring. researchgate.net At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons at C4 and C6. As the temperature is lowered, the rate of ring inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons will broaden and eventually separate into distinct signals at even lower temperatures.

By analyzing the line shapes of the signals at different temperatures, the energy barrier (activation energy, ΔG‡) for the ring inversion process can be calculated. This provides quantitative information about the flexibility of the dioxane ring. Similarly, VT-NMR can be used to study the rotational dynamics of the ethyl group around the C2-C(ethyl) bond.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Conformational Isomers and Deuteration Effects

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. The deuteration at the C2 position in 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 will have a noticeable effect on the vibrational spectra. youtube.com

The C-D stretching vibration will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the corresponding C-H stretching vibration (around 2850-3000 cm⁻¹). youtube.comnih.gov This is due to the heavier mass of deuterium. This distinct C-D stretching band serves as a clear spectroscopic marker for the deuteration. The presence and position of this band can confirm the successful incorporation of deuterium.

Furthermore, the vibrational spectra can be used to study conformational isomers. Different conformers of the molecule (e.g., chair and twist-boat) will have slightly different vibrational frequencies. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the vibrational bands corresponding to different conformers and study their relative populations. The fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) is particularly rich in information about the skeletal vibrations of the dioxane ring and can be sensitive to conformational changes. e-bookshelf.de

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Distribution Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule and for studying its fragmentation patterns. For 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, HRMS can confirm the elemental composition and the successful incorporation of the deuterium atom by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum provides valuable structural information. docbrown.info Upon ionization, the molecular ion can undergo various fragmentation reactions. Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the C-O bonds and the loss of small neutral molecules. nih.govdocbrown.info The presence of the deuterium atom at C2 can be used to trace the fragmentation pathways. For example, fragments containing the C2 position will have a mass that is one unit higher than the corresponding fragments from the non-deuterated analog. By analyzing the masses of the fragment ions, the fragmentation mechanism can be elucidated in detail. The isotopic distribution pattern of the molecular ion and fragment ions will also clearly show the presence of the deuterium atom. docbrown.info

Table 2: Potential Fragmentation Ions in the Mass Spectrum of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| m/z (mass-to-charge ratio) | Plausible Fragment Structure/Formula | Notes |

| 145 | [C₈H₁₅DO₂]⁺ | Molecular ion containing deuterium |

| 116 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 101 | [M - C₃H₇]⁺ | Loss of a propyl fragment (rearrangement) |

| 87 | [C₄H₇DO]⁺ | Fragment containing the deuterated C2 and part of the ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from the C5 position |

Note: This table presents plausible fragments, and the actual observed fragments and their relative intensities will depend on the ionization method and energy.

Mechanistic Investigations and Kinetic Isotope Effect Kie Studies Involving 2 Ethyl 5,5 Dimethyl 1,3 Dioxane D2

Application of Primary and Secondary Kinetic Isotope Effects to Delineate Reaction Transition States

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the rate-determining steps and transition state structures of chemical reactions. libretexts.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. libretexts.org For the hydrolysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, the C-D bond at the C2 position is broken.

The acid-catalyzed hydrolysis of acetals is understood to proceed through a mechanism involving protonation of one of the ring oxygens, followed by the formation of an oxocarbenium ion intermediate. The rate-determining step involves the cleavage of the C-O bond and a change in hybridization at the C2 carbon from sp³ to sp². This change leads to an expected secondary deuterium (B1214612) isotope effect (kH/kD > 1).

While specific KIE data for 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 is not extensively reported in the literature, studies on analogous structures provide insight into the expected effects. For instance, the acid-catalyzed hydrolysis of O-ethyl S-phenyl benzaldehyde (B42025) acetal (B89532), which also involves cleavage at a carbon atom bonded to deuterium (in the deuterated analogue), exhibits a secondary KIE (kH/kD) of 1.038. iaea.org A different study focusing on the pH-independent hydrolysis of the same acetal found a larger secondary KIE of 1.13 ± 0.02, suggesting a transition state with significant C-S bond cleavage. iaea.org These values are consistent with a transition state that has more sp² character at the C2 carbon than the ground state.

Table 1: Kinetic Isotope Effects in the Hydrolysis of Acetal Analogs

| Compound | Reaction Conditions | kH/kD | Implication for Transition State | Reference |

| O-Ethyl S-phenyl benzaldehyde acetal | Acid-catalyzed hydrolysis (0.05 M HCl in 20% aqueous dioxane) | 1.038 ± 0.008 | C-S bond is only slightly stretched. | iaea.org |

| O-Ethyl S-phenyl benzaldehyde acetal | pH-independent hydrolysis (in 20% aqueous dioxane) | 1.13 ± 0.02 | Complete C-S bond cleavage. | iaea.org |

| Acetone (bromination) | Tautomerization (rate-determining step) | 7 | C-H bond breaking is rate-determining (primary KIE). | libretexts.org |

Elucidation of Reaction Mechanisms Through Deuterium Labeling and Product Analysis

Deuterium labeling is a fundamental technique for tracing the path of atoms through a reaction mechanism. In the case of the acid-catalyzed hydrolysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, the reaction is expected to proceed via the well-established A-1 or A-SE2 mechanism for acetal hydrolysis. youtube.com

The mechanistic steps are as follows:

Protonation: One of the oxygen atoms of the dioxane ring is rapidly and reversibly protonated by an acid catalyst.

Ring Opening: The C-O bond cleaves, and the protonated oxygen-containing portion of the ring opens to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step. The deuterium atom remains attached to the C2 carbon in this intermediate.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic C2 carbon of the oxocarbenium ion.

Deprotonation: A proton is lost from the newly added water molecule, forming a hemiacetal.

Second Protonation and Cleavage: The remaining oxygen of the original dioxane ring is protonated, and a second C-O bond cleavage occurs, releasing the diol.

Final Deprotonation: The resulting protonated aldehyde is deprotonated to yield the final aldehyde product.

Product analysis of the complete hydrolysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 in an aqueous medium (H₂O) would be expected to yield propanal and 2,2-dimethyl-1,3-propanediol (neopentyl glycol). The deuterium atom originally at the C2 position would be transferred to the solvent, forming HOD.

Table 2: Reactants and Expected Products of the Hydrolysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| Reactant | Reagents | Expected Products |

| 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 | H₂O, H⁺ (catalyst) | Propanal, 2,2-Dimethyl-1,3-propanediol, HOD |

Influence of Solvent Polarity and pH on Reactivity and Mechanistic Pathways of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

The reactivity of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 in hydrolysis is significantly influenced by the pH of the medium. Acetal hydrolysis is a classic example of specific acid catalysis, meaning the reaction rate is directly proportional to the concentration of the protonated solvent (e.g., H₃O⁺). youtube.com The reaction is generally stable under basic or neutral conditions but proceeds readily in acidic solutions. The initial protonation of a ring oxygen is a crucial step to facilitate the cleavage of a C-O bond, which would otherwise be energetically unfavorable.

The influence of solvent polarity on the hydrolysis rate is related to the nature of the transition state. The rate-determining step involves the formation of an oxocarbenium ion, which is a charged species. According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by more polar solvents. Therefore, increasing the polarity of the solvent system, for example, by increasing the water content in a dioxane-water mixture, would be expected to stabilize the oxocarbenium-like transition state and thus increase the rate of hydrolysis. However, in a study of the metal-ion promoted hydrolysis of the related 2-phenyl-1,3-dithiane, an increase in the dioxane content from 1% to 20% had a relatively small effect on the reaction rate, suggesting that for some six-membered ring systems, the solvent effect may not be straightforward.

Table 3: Expected Influence of pH and Solvent Polarity on the Hydrolysis Rate of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| Parameter | Change | Expected Effect on Reaction Rate | Rationale |

| pH | Decrease (increase in acidity) | Increase | Specific acid catalysis; protonation of a ring oxygen is required for the rate-determining step. |

| Solvent Polarity | Increase | Increase | Stabilization of the charged oxocarbenium ion-like transition state. |

Stereochemical Course of Reactions with 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

The stereochemistry of 1,3-dioxane (B1201747) systems has been a subject of considerable study. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de In this conformation, substituents at the C2, C4, and C6 positions can be either axial or equatorial. For 2-Ethyl-5,5-dimethyl-1,3-dioxane, the ethyl group at C2 will have a thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions.

The hydrolysis of chiral 1,3-dioxanes can provide insight into the stereochemical course of the reaction. Studies on related 2,5-multisubstituted-1,3-dioxanes have shown that the rate of hydrolysis can be dependent on the stereochemistry of the molecule. For example, it has been observed that trans isomers of certain 5-monosubstituted 2-carbomethoxy-1,3-dioxanes are hydrolyzed more selectively than the corresponding cis isomers. documentsdelivered.com This selectivity is attributed to differences in the ground-state energies and the electronic properties of the diastereomers. documentsdelivered.com

The hydrolysis of 2-Ethyl-5,5-dimethyl-1,3-dioxane proceeds through a planar or near-planar sp²-hybridized oxocarbenium ion intermediate. The nucleophilic attack of water on this achiral intermediate can occur from either face. In the case of 2-Ethyl-5,5-dimethyl-1,3-dioxane, the resulting aldehyde (propanal) and diol (2,2-dimethyl-1,3-propanediol) are both achiral, so no stereochemical information is lost or gained in the final products. However, if the starting acetal were derived from a chiral aldehyde or diol, the formation of the planar intermediate would lead to racemization if the reaction were reversible at the product stage.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 5,5 Dimethyl 1,3 Dioxane D2

Quantum Mechanical and Molecular Mechanics Calculations for Conformational Landscapes and Energy Minima

The conformational flexibility of the 1,3-dioxane (B1201747) ring is a cornerstone of its stereochemistry and reactivity. Computational methods, including quantum mechanics (QM) and molecular mechanics (MM), are indispensable tools for mapping the potential energy surface (PES) and identifying the most stable conformers of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2.

Like its non-deuterated and less substituted counterparts, the primary conformations of the 1,3-dioxane ring are the chair, twist-boat, and boat forms. For most substituted 1,3-dioxanes, the chair conformation represents the global energy minimum. researchgate.netresearchgate.net In the case of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, the bulky ethyl group at the C2 position and the two methyl groups at the C5 position significantly influence the conformational equilibrium.

Quantum-chemical studies on analogous 5-alkyl-1,3-dioxanes have shown that the chair conformer is the most stable. researchgate.net For 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, two primary chair conformations are possible: one with the ethyl group in an equatorial position and the other with it in an axial position. Due to steric hindrance, the conformer with the equatorial ethyl group is expected to be significantly lower in energy. The presence of the gem-dimethyl group at the C5 position further rigidifies the ring and influences the puckering of the chair conformation.

The deuteration at a specific position on the ethyl group is not expected to dramatically alter the primary conformational preferences, as the steric and electronic differences between a C-H and a C-D bond are minimal in this context. However, subtle changes in vibrational frequencies due to the heavier isotope can lead to small differences in the zero-point energies of the conformers, which can be quantified through high-level QM calculations.

Molecular mechanics force fields, while less computationally intensive, can also provide valuable insights into the conformational landscape. By parameterizing the force field specifically for deuterated compounds, it is possible to model the subtle effects of isotopic substitution on the conformational energies and geometries. nih.gov

Table 1: Predicted Relative Energies of Key Conformers of 2-Ethyl-5,5-dimethyl-1,3-dioxane

| Conformer | Substituent Orientation | Predicted Relative Energy (kcal/mol) |

| Chair | 2-Ethyl (equatorial) | 0 (Global Minimum) |

| Chair | 2-Ethyl (axial) | > 4 |

| Twist-Boat | - | ~5-6 |

| Boat | - | > 6 |

Note: The energy values are estimations based on data from analogous 1,3-dioxane systems and general principles of conformational analysis. The deuteration is expected to have a negligible effect on these relative energies.

Density Functional Theory (DFT) Studies for Electronic Structure, Spectroscopic Parameter Prediction, and Reactivity Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting various spectroscopic parameters of organic molecules with a good balance between accuracy and computational cost. wikipedia.org For 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, DFT calculations can provide a wealth of information.

Spectroscopic Parameter Prediction: A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. For 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, DFT can be used to calculate:

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra and confirm the dominant conformation in solution.

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes. The C-D stretching frequency, in particular, would be a clear spectral marker for the deuteration.

Reactivity Analysis: By analyzing the electronic structure and the frontier molecular orbitals, DFT can be used to predict the reactivity of the molecule. For instance, the calculated orbital energies and shapes can suggest the most likely sites for protonation or reaction with other reagents. The stability of potential carbocation intermediates, which could be formed during acid-catalyzed reactions of the dioxane ring, can also be assessed.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior in Solution

While QM and DFT calculations provide detailed information about isolated molecules or small clusters, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 in a solvent environment. rsc.orgornl.gov MD simulations model the movement of atoms over time, taking into account the interactions with surrounding solvent molecules.

For this deuterated dioxane, MD simulations can reveal:

Solvent Effects on Conformation: The conformational equilibrium of 1,3-dioxanes can be influenced by the polarity of the solvent. MD simulations can model how different solvents, such as water, chloroform, or dimethyl sulfoxide, affect the relative populations of the chair and other conformers. researchgate.net

Dynamic Behavior: MD simulations can visualize the dynamic processes of ring inversion and the rotation of the ethyl and methyl groups. This provides a more realistic picture of the molecule's behavior in solution compared to the static images from energy minimization calculations.

Intermolecular Interactions: The simulations can characterize the specific interactions between the dioxane and solvent molecules, such as hydrogen bonding between the oxygen atoms of the dioxane and protic solvents.

To accurately model the deuterated compound, it is crucial to use a force field that has been specifically parameterized to account for the mass difference of deuterium (B1214612). nih.gov This allows for a more precise simulation of the vibrational motions and the subtle effects of deuteration on the intermolecular interactions.

Prediction of Kinetic Isotope Effects and Reaction Pathways through Theoretical Models

One of the most significant applications of studying deuterated compounds like 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 is the prediction and understanding of kinetic isotope effects (KIEs). wikipedia.org The KIE is the ratio of the rate constant of a reaction with the non-deuterated compound to the rate constant with the deuterated compound (kH/kD). It provides invaluable information about the reaction mechanism, particularly the rate-determining step.

Theoretical models, primarily based on transition state theory and DFT calculations, can be used to predict KIEs. wikipedia.orgresearchgate.net For a reaction involving the C-D bond in 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, a primary KIE would be expected if the C-D bond is broken or formed in the rate-determining step. The magnitude of the KIE depends on the nature of the transition state.

Theoretical Prediction of Reaction Pathways: Computational methods can be used to map out potential reaction pathways for the hydrolysis or other reactions of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2. chemrxiv.orgnih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers for different pathways and predict the most likely reaction mechanism.

For example, in the acid-catalyzed hydrolysis of the dioxane, theoretical calculations could be used to investigate different proposed mechanisms, such as the formation of an oxocarbenium ion intermediate. By comparing the calculated KIEs for different mechanistic steps with experimentally determined values, it is possible to gain strong evidence for a particular reaction pathway.

Table 2: Theoretical Framework for KIE Prediction in a Hypothetical Reaction of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| Mechanistic Step | Predicted KIE (kH/kD) | Rationale |

| C-D Bond Cleavage in Rate-Determining Step | > 1 (Primary KIE) | The zero-point energy of a C-D bond is lower than that of a C-H bond, leading to a higher activation energy for C-D bond cleavage. |

| C-D Bond Not Involved in Rate-Determining Step | ≈ 1 (Secondary KIE) | Small isotope effects may still be observed due to changes in hybridization or steric environment at the deuterated position. |

The study of deuterated compounds like 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2, through the lens of computational chemistry, provides a powerful approach to unraveling the intricate details of molecular structure, dynamics, and reactivity. While experimental data remains the ultimate arbiter, theoretical modeling offers a predictive and interpretative framework that is essential for advancing our fundamental understanding of chemical processes.

Advanced Applications of 2 Ethyl 5,5 Dimethyl 1,3 Dioxane D2 in Specialized Chemical Synthesis and Research

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The 1,3-dioxane (B1201747) framework is a common motif in a variety of natural products and complex organic molecules. The presence of deuterium (B1214612) at the C2 position in 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 introduces a subtle yet significant modification that can be exploited in multi-step syntheses. This deuterated acetal (B89532) can serve as a stable, labeled precursor for the introduction of an ethyl group with a deuterium tracer.

In the synthesis of complex molecules, protecting groups are often employed to mask reactive functional groups. The 5,5-dimethyl-1,3-dioxane portion of the molecule can act as a protecting group for a 1,3-diol. The deuterated ethyl group at the C2 position can be carried through a synthetic sequence and deprotected at a later stage to reveal a deuterated aldehyde or a related functional group. This strategy is particularly valuable in metabolic studies where the fate of a specific molecular fragment needs to be traced.

Table 1: Potential Synthetic Transformations of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| Transformation | Reagents and Conditions | Product Type | Potential Application |

| Acetal Deprotection | Acidic hydrolysis (e.g., aq. HCl, AcOH) | Deuterated aldehyde | Introduction of a labeled carbonyl group |

| Reductive Cleavage | Lewis acids (e.g., TiCl4, BF3·OEt2) with a reducing agent (e.g., Et3SiH) | Deuterated ether | Synthesis of labeled acyclic ethers |

| Oxidative Cleavage | Oxidizing agents (e.g., NBS, DDQ) | Deuterated ester | Preparation of labeled esters |

This table presents hypothetical transformations based on established reactivity of 1,3-dioxanes.

The kinetic isotope effect (KIE) associated with the C-D bond can also be strategically employed. The C-D bond is stronger than a C-H bond, leading to a slower rate of reactions that involve the cleavage of this bond. This property can be used to achieve selective reactions in molecules with multiple reactive sites. For instance, if a subsequent reaction step involves the abstraction of a hydrogen atom from the ethyl group, the presence of deuterium can disfavor this pathway, allowing other reactions to occur with higher selectivity.

Utilization in Stereoselective Synthesis as a Chiral Auxiliary or Building Block

While 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 itself is not chiral, the 1,3-dioxane ring is a privileged scaffold for the construction of chiral auxiliaries. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org By starting with a chiral 1,3-diol, a chiral version of the deuterated dioxane can be synthesized.

This chiral, deuterated 1,3-dioxane can then be used to direct stereoselective reactions. For example, the acetal can be elaborated into a chiral enolate. The steric bulk of the 1,3-dioxane ring can effectively shield one face of the enolate, leading to highly diastereoselective alkylation, aldol, or Michael reactions. The deuterium label at the C2 position would be retained in the product, providing a stereochemically defined, isotopically labeled molecule.

Table 2: Hypothetical Diastereoselective Reactions Using a Chiral Deuterated Dioxane Auxiliary

| Reaction Type | Prochiral Substrate | Reagents and Conditions | Diastereomeric Excess (d.e.) |

| Alkylation | Chiral dioxane-derived enolate | 1. LDA, THF, -78 °C; 2. R-X | >95% |

| Aldol Reaction | Chiral dioxane-derived enolate | 1. Bu2BOTf, DIPEA; 2. R'CHO | >98% |

| Michael Addition | Chiral dioxane-derived enolate | α,β-Unsaturated ester, Lewis acid | >90% |

The diastereomeric excess values are illustrative and based on typical results for well-established chiral auxiliaries.

After the desired stereocenter has been created, the chiral auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched product and recovering the chiral diol for reuse. The presence of the deuterium atom can serve as a useful spectroscopic marker for characterizing the product and monitoring the reaction progress by techniques such as NMR spectroscopy.

Development of Novel Reagents and Catalytic Systems Based on the 1,3-Dioxane Framework

The inherent stability and conformational rigidity of the 1,3-dioxane ring make it an attractive scaffold for the design of novel reagents and ligands for catalysis. Functionalization of the 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 molecule could lead to the development of new chemical tools.

For instance, the introduction of coordinating groups onto the dioxane framework could generate novel bidentate or tridentate ligands for transition metal catalysis. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the dioxane ring. The deuterium label could be beneficial in mechanistic studies of catalytic cycles, allowing for the tracking of the ligand or substrate through different intermediates.

Furthermore, the development of chiral catalysts based on the 1,3-dioxane scaffold is an active area of research. Chiral 1,3-dioxane-containing ligands have been used in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The synthesis of a deuterated version of such a ligand could provide insights into the reaction mechanism through KIE studies.

Applications in Advanced Materials Science or Polymer Chemistry

Deuterated polymers often exhibit different physical and chemical properties compared to their non-deuterated counterparts. resolvemass.caacs.org The substitution of hydrogen with deuterium can affect properties such as thermal stability, refractive index, and neutron scattering length density. resolvemass.caacs.org These differences can be exploited in various applications in materials science.

2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 could potentially serve as a monomer or a precursor to a monomer for the synthesis of deuterated polymers. For example, the dioxane ring could be opened via ring-opening polymerization to yield a deuterated polyether. The resulting polymer would have a specific deuterium labeling pattern, which could be advantageous for studying polymer dynamics and morphology using techniques like neutron scattering.

Table 3: Potential Properties of Polymers Derived from 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2

| Polymer Type | Potential Monomer | Polymerization Method | Potential Application |

| Polyether | Ring-opening of the dioxane | Cationic or anionic ring-opening polymerization | Neutron scattering contrast agent |

| Polyester | After conversion to a diol-acid | Polycondensation | Labeled biodegradable polymers |

This table outlines hypothetical polymer synthesis routes and applications.

In the field of organic electronics, the stability of organic materials is a critical factor. The kinetic isotope effect can enhance the stability of organic molecules towards degradation pathways involving C-H bond cleavage. Incorporating deuterated building blocks like 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 into organic semiconductors or other electronic materials could potentially lead to devices with improved longevity and performance.

Future Research Directions and Emerging Paradigms for 2 Ethyl 5,5 Dimethyl 1,3 Dioxane D2

Exploration of Unconventional Synthetic Routes and Derivatization Strategies

The synthesis of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 traditionally relies on the acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol with propanal-d2. However, future research could pivot towards more innovative and efficient synthetic methodologies.

Unconventional Synthetic Routes:

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste.

Mechanochemistry: Solid-state synthesis through ball milling could provide a solvent-free and energy-efficient alternative to conventional solution-phase reactions.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases and acetalases, could enable highly selective and environmentally benign syntheses under mild conditions.

Derivatization Strategies:

Further functionalization of the 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 core could unlock a diverse range of applications. Key strategies may include:

C-H Activation: Direct functionalization of the ethyl group or the dioxane ring through transition-metal-catalyzed C-H activation could introduce new functional groups.

Ring-Opening Polymerization: Controlled ring-opening of the dioxane moiety could lead to the formation of novel deuterated polymers with tailored properties.

A comparative analysis of potential synthetic routes highlights the advantages of these emerging techniques.

| Synthetic Method | Potential Advantages | Key Research Challenges |

| Flow Chemistry | High throughput, improved safety, precise control | Reactor design, catalyst immobilization |

| Mechanochemistry | Solvent-free, reduced energy consumption | Scalability, reaction monitoring |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme stability and availability |

Integration into Supramolecular Assemblies and Nanoscale Systems

The unique stereochemical and electronic properties of the 1,3-dioxane (B1201747) ring make it an attractive building block for the construction of complex supramolecular architectures and advanced nanoscale systems. The introduction of deuterium (B1214612) offers a subtle yet powerful tool for fine-tuning intermolecular interactions.

Supramolecular Assemblies:

Host-Guest Chemistry: The dioxane ring can act as a guest molecule within larger host systems, such as cyclodextrins or calixarenes, with the deuterated position influencing binding affinities.

Crystal Engineering: The specific steric and electronic effects of the deuterated ethyl group can be leveraged to direct the formation of crystalline solids with desired packing arrangements and properties.

Nanoscale Systems:

Self-Assembled Monolayers (SAMs): Dioxane-containing thiols can form ordered monolayers on gold surfaces, with the deuterated analogue providing a means to study the influence of isotopic substitution on surface properties.

Dendrimers and Nanoparticles: The 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 moiety can be incorporated into the periphery or core of dendrimers and nanoparticles to modify their solubility, stability, and recognition properties.

Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Approaches

The presence of a deuterium atom at a specific position in 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 provides an invaluable probe for elucidating reaction mechanisms and conformational dynamics.

Spectroscopic Techniques:

Deuterium NMR Spectroscopy (²H NMR): This technique can provide direct information about the local environment and dynamics of the deuterated site.

Vibrational Spectroscopy (Infrared and Raman): The C-D bond has a distinct vibrational frequency compared to the C-H bond, allowing for precise tracking of this bond during chemical transformations.

Neutron Scattering: This powerful technique is highly sensitive to the presence of deuterium and can provide detailed information about molecular structure and dynamics in the solid state and in solution.

Computational Approaches:

Density Functional Theory (DFT): High-level DFT calculations can be used to predict spectroscopic properties, reaction pathways, and the influence of deuterium substitution on molecular stability and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational landscape of the dioxane ring and how it is affected by the deuterated ethyl group.

| Technique | Information Gained | Application to Deuterated Dioxane |

| ²H NMR | Local environment, dynamics | Probing conformational equilibria |

| IR/Raman | Vibrational modes | Mechanistic studies of bond cleavage/formation |

| Neutron Scattering | Structure, dynamics | Characterizing intermolecular interactions |

| DFT Calculations | Energetics, reaction pathways | Predicting kinetic isotope effects |

| MD Simulations | Conformational dynamics | Understanding solvent effects |

Design of Novel Functional Molecules Incorporating the Deuterated 1,3-Dioxane Moiety

The strategic incorporation of the 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 unit into larger molecular frameworks can lead to the development of novel functional molecules with enhanced properties. The "deuterium effect" can be exploited to improve the metabolic stability and pharmacokinetic profiles of bioactive molecules. nih.gov

Potential Applications:

Pharmaceuticals: Deuteration at metabolically vulnerable sites can slow down drug metabolism, leading to improved bioavailability and a longer duration of action. nih.gov

Agrochemicals: Similar to pharmaceuticals, deuterated agrochemicals could exhibit enhanced efficacy and reduced environmental impact.

Materials Science: The incorporation of this deuterated moiety into polymers and liquid crystals can influence their physical properties, such as thermal stability and phase behavior.

The design of such functional molecules will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological or materials testing.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 in laboratory settings?

- Methodological Answer : Researchers must wear personal protective equipment (PPE), including gloves, protective eyewear, and lab coats, to minimize skin contact and inhalation risks. The compound’s Safety Data Sheet (SDS) emphasizes avoiding direct exposure due to potential hazards (H303, H313, H333) . Work should be conducted in a fume hood, and spills should be managed using inert absorbents. Emergency rinsing with water is advised for accidental contact .

Q. How can researchers characterize the purity and structural integrity of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, (DMSO-D6) δ: 9.00 (1H, brs) and 1.02 (9H, s) can confirm deuteration and substituent positions . Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are recommended for purity assessment. Cross-referencing with deuterated analogs (e.g., 2-Phenyl-5,5-dimethyl-1,3-dioxane) ensures consistency in spectral interpretation .

Q. What solvent systems are compatible with 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 in organic reactions?

- Methodological Answer : Based on its molecular structure (C8H16O2), polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are empirically suitable. Solubility tests under inert atmospheres (e.g., nitrogen) are advised to prevent degradation. Stability in acidic/basic conditions should be tested using controlled pH titrations .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2?

- Methodological Answer : Factorial design is effective for optimizing variables like temperature, catalyst loading, and reaction time. For example, a 2 factorial design can identify interactions between deuteration efficiency (e.g., using D2O), acid concentration (e.g., HCl in dioxane ), and stirring rate. Response surface methodology (RSM) further refines optimal conditions .

Q. How can conflicting spectroscopic data from derivatives of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 be resolved?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from isotopic effects or impurities. Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are essential. Cross-validation with computational tools like density functional theory (DFT) simulations predicts vibrational modes and chemical shifts, aiding in data reconciliation .

Q. What computational approaches model the reactivity of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2 in novel reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations can explore solvent interactions, while quantum mechanical calculations (e.g., DFT) predict reaction pathways. Software like COMSOL Multiphysics enables virtual testing of deuteration kinetics or catalytic cycles, reducing experimental trial-and-error .

Q. How can AI-driven tools enhance the study of 2-Ethyl-5,5-dimethyl-1,3-dioxane-d2?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.